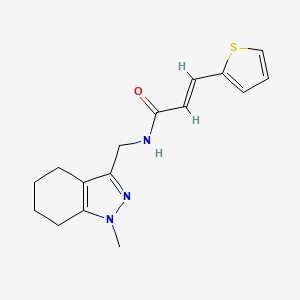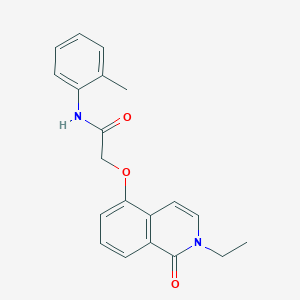
2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a synthetic compound with potential applications in various scientific fields. This compound is recognized for its unique structure, incorporating isoindoline, oxadiazole, and pyridine moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves the reaction between an appropriate isoindoline derivative and a pyridin-4-yl-substituted oxadiazole under controlled conditions. This reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the desired compound. Reaction conditions usually include a suitable solvent and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale chemical reactors equipped to maintain precise reaction conditions. Continuous flow processes may be employed to increase efficiency and minimize waste. The purification process might involve crystallization or chromatography to ensure the compound meets quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes several chemical reactions, including:
Oxidation: : Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: : Possible reduction of the oxadiazole ring under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions on the isoindoline and pyridine rings.
Common Reagents and Conditions: : The reactions often require reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Conditions may include acidic or basic environments and specific solvents to facilitate the reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. They typically include oxidized or reduced derivatives, substituted compounds, and possible ring-opened or rearranged structures.
Scientific Research Applications
This compound has numerous scientific research applications due to its multifaceted structure and reactivity:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of novel materials, such as polymers and nanomaterials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The oxadiazole and pyridine moieties are critical for binding affinity and specificity, while the isoindoline core provides structural stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-1-(pyridin-4-yl)-1,2,4-oxadiazole: : Lacks the isoindoline moiety, which may affect its biological activity and stability.
2-(3-(Methylthio)-1-(3-(pyridin-4-yl)propyl)isoindoline-1,3-dione:
N-(pyridin-4-yl)-1,2,4-oxadiazole: : A simpler structure, with different chemical and biological properties compared to the target compound.
Uniqueness: : The presence of the isoindoline, oxadiazole, and pyridine rings in 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione makes it unique among similar compounds. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various research applications.
That should cover it. How do you feel about diving deeper into a specific section?
Properties
IUPAC Name |
2-[3-methylsulfanyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-27-11-8-15(17-21-16(22-26-17)12-6-9-20-10-7-12)23-18(24)13-4-2-3-5-14(13)19(23)25/h2-7,9-10,15H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTWWCLDYFWPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=NC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2653903.png)
![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/new.no-structure.jpg)

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2653907.png)




![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2653920.png)


